3-Methoxypyridine-4-boronic acid hydrate
Descripción
Crystallographic Analysis and Molecular Geometry
The crystal structure of this compound has been resolved through single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/n . The asymmetric unit comprises one molecule of the boronic acid derivative and a water molecule of hydration. Key bond lengths include the boron-oxygen bonds (B–O: 1.350–1.595 Å) and boron-carbon bonds (B–C: 1.595 Å), consistent with trigonal planar geometry around the boron atom . The methoxy group adopts a nearly coplanar orientation with the pyridine ring, with a C–O–C angle of 117.5°, while the boronic acid group forms intermolecular hydrogen bonds with adjacent water molecules (O–H⋯O: 2.65–2.89 Å) .
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 8.42 Å, b = 10.15 Å, c = 12.73 Å |
| Bond angle (B–O–H) | 113.2° |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.85–7.97 (m, 2H, pyridine-H), 3.89 (s, 3H, OCH₃), and 5.21 (br, 2H, B(OH)₂) .
- ¹³C NMR : δ 165.2 (C–B), 148.7 (C–OCH₃), 136.4–124.3 (pyridine-C), consistent with arylboronic acid frameworks .
- ¹¹B NMR : A singlet at δ 28.5 ppm confirms the presence of the trigonal boronic acid group .
Infrared (IR) Spectroscopy:
Key absorptions include:
- B–O stretching at 1336 cm⁻¹ (asymmetric) and 1017 cm⁻¹ (symmetric) .
- C–B stretching at 1080 cm⁻¹, and C–O (methoxy) at 1250 cm⁻¹ .
- O–H (boronic acid and water) broad bands at 3200–3600 cm⁻¹ .
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 154.067 ([M+H]⁺), with fragments at m/z 136.057 ([M+H–H₂O]⁺) and 122.042 ([M–OCH₃]⁺) .
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic structure and reactivity . The HOMO (-6.12 eV) is localized on the pyridine ring, while the LUMO (-1.98 eV) resides on the boronic acid group, indicating charge transfer during reactions . Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the methoxy oxygen lone pairs and the anti-bonding σ*(C–O) orbital, stabilizing the molecule by 24.7 kcal/mol .
Table 2: Calculated molecular orbital energies
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.12 | Pyridine π-system |
| LUMO | -1.98 | B(OH)₂ σ* orbital |
The molecular electrostatic potential (MEP) surface highlights nucleophilic regions at the boronic acid oxygen atoms (V = -0.052 au) and electrophilic regions near the pyridine nitrogen (V = +0.038 au) .
Propiedades
IUPAC Name |
(3-methoxypyridin-4-yl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.H2O/c1-11-6-4-8-3-2-5(6)7(9)10;/h2-4,9-10H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXPAWKLNDTCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)OC)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674657 | |
| Record name | (3-Methoxypyridin-4-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-50-1 | |
| Record name | Boronic acid, B-(3-methoxy-4-pyridinyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methoxypyridin-4-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxypyridine-4-boronic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyridine-4-boronic acid hydrate typically involves the borylation of 3-methoxypyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxypyridine-4-boronic acid hydrate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Conditions: Mild temperatures (50-80°C), inert atmosphere (e.g., nitrogen or argon), and reaction times ranging from a few hours to overnight.
Major Products: The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of 3-methoxypyridine-4-boronic acid hydrate is in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl halides with boronic acids in the presence of a palladium catalyst.
Reaction Conditions
- Reagents : Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).
- Conditions : Mild temperatures (50-80°C), inert atmosphere (nitrogen or argon), reaction times from several hours to overnight.
Major Products
The reaction typically yields biaryl or diaryl compounds, which serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry
This compound is instrumental in synthesizing biologically active molecules and pharmaceutical intermediates. Its unique structure allows for the development of novel drug candidates targeting various diseases.
Case Study: Drug Development
In a recent study, researchers utilized this compound to synthesize a series of kinase inhibitors. The resulting compounds demonstrated promising activity against specific cancer cell lines, showcasing the potential of 3-methoxypyridine derivatives in anticancer drug discovery.
Material Science
This compound is also applied in the production of advanced materials, including organic semiconductors and polymers. Its boronic acid functionality enables it to participate in cross-coupling reactions that are crucial for creating complex polymer architectures.
Application Example
In organic electronics, this compound has been used to synthesize conjugated polymers that exhibit enhanced charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Summary Table
| Application Area | Key Reactions/Uses | Notable Products |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura Coupling | Biaryl compounds |
| Medicinal Chemistry | Synthesis of kinase inhibitors | Anticancer drug candidates |
| Material Science | Production of organic semiconductors | Conjugated polymers |
Mecanismo De Acción
The primary mechanism of action for 3-Methoxypyridine-4-boronic acid hydrate in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to the palladium catalyst. This is followed by reductive elimination, which forms the new carbon-carbon bond. The palladium catalyst cycles between oxidation states, facilitating the reaction.
Comparación Con Compuestos Similares
Chemical Identity :
- IUPAC Name : (3-Methoxypyridin-4-yl)boronic acid hydrate
- CAS Number : 1072952-50-1
- Molecular Formula: C₆H₈BNO₃·H₂O
- Molecular Weight : 170.96 g/mol (hydrate form) .
Structural Features :
This compound consists of a pyridine ring substituted with a methoxy group (-OCH₃) at the 3-position and a boronic acid (-B(OH)₂) group at the 4-position, stabilized as a hydrate. The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in pharmaceutical and materials chemistry .
Regulatory and Commercial Status :
- HS Code : 29333999 (tariff: 6.5%) .
- Availability : Supplied by Shanghai Ji Ning Industrial Co., Ltd. (China) and others, with reagent-grade purity .
Comparison with Similar Compounds
Positional Isomers of Methoxypyridine Boronic Acids
Structural analogs differ in the positions of methoxy and boronic acid groups on the pyridine ring, influencing reactivity and applications:
Key Observations :
- Electronic Effects : The 3-methoxy group in the target compound is electron-donating, which may enhance the stability of the boronic acid group during coupling reactions compared to electron-withdrawing substituents .
- Solubility : Hydrate forms (e.g., 1072952-50-1) generally exhibit improved aqueous solubility compared to anhydrous analogs (e.g., 1008506-24-8), facilitating purification via column chromatography .
Halogenated and Functionalized Analogs
Substituents like halogens or trifluoromethyl groups alter reactivity and steric profiles:
Comparison :
Boronic Acid Esters and Pinacol Derivatives
Esterification of boronic acids (e.g., pinacol esters) enhances shelf life and handling:
Advantages :
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : Methoxypyridine boronic acids are widely used in aryl-aryl bond formation. For example, 4-methoxyphenylboronic acid (CAS 85508-85-8) achieved 60–97% yields in imidazo[1,2-a]pyridine syntheses, suggesting similar efficiency for 3-methoxy-4-boronic acid derivatives .
- Steric and Electronic Factors : The 4-boronic acid position in 1072952-50-1 may offer steric advantages over 3-boronic acid isomers (e.g., 1256355-26-6), reducing side reactions in crowded substrates .
Stability and Handling
- Hydrate vs. Anhydrous Forms : The hydrate form (1072952-50-1) is less prone to dehydration than anhydrous analogs (e.g., 1008506-24-8), though storage at 0–6°C is recommended for long-term stability .
- Safety Profile: Similar boronic acids (e.g., 1218790-80-7) are classified as non-hazardous but require standard PPE (gloves, goggles) due to mild irritation risks .
Commercial and Regulatory Considerations
Actividad Biológica
3-Methoxypyridine-4-boronic acid hydrate (MPBA) is a boronic acid derivative that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structural properties, which include a methoxy group and a pyridine ring, allow it to participate in significant biochemical reactions, notably the Suzuki-Miyaura coupling. This article reviews the biological activity of MPBA, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure:
- Molecular Formula: CHBNO
- Molecular Weight: Approximately 169.96 g/mol
The primary mechanism of action for MPBA involves its role in the Suzuki-Miyaura coupling reaction, where it acts as a boronic acid substrate. In this reaction, MPBA undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form new carbon-carbon bonds. This process is crucial for synthesizing complex organic molecules, including pharmaceutical intermediates.
Enzyme Inhibition
Boronic acids, including MPBA, are known to inhibit various enzymes, particularly those that interact with diol-containing substrates. This property makes them potential candidates for therapeutic applications in treating diseases such as cancer and diabetes. The ability of MPBA to modulate biological pathways through enzyme inhibition is an area of active research .
Study on Boronic Acids
A comparative study highlighted the interaction of boronic acids with biological molecules. It revealed that these compounds could effectively inhibit proteases involved in cancer progression. The study emphasized the importance of structural modifications in enhancing the biological activity of boronic acids .
Cytotoxicity Testing
In vitro studies have assessed the cytotoxicity of various pyridine derivatives against tumor cell lines. Although direct data on MPBA is scarce, related compounds have shown promising results in inducing apoptosis and inhibiting cell proliferation. For example, one study reported that certain derivatives exhibited better cytotoxicity than standard chemotherapeutic agents like bleomycin .
Applications in Drug Development
MPBA's role extends beyond basic research; it is utilized in the synthesis of biologically active molecules and pharmaceutical intermediates. Its application in drug development is particularly notable in creating compounds with enhanced therapeutic profiles. The versatility of MPBA in organic synthesis positions it as a valuable tool for medicinal chemists aiming to develop new drug candidates .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Methoxypyridine-4-boronic acid hydrate, and how can its purity be verified?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling using halogenated pyridine precursors (e.g., 4-bromo-3-methoxypyridine) and boronic acid derivatives. Post-synthesis, purification involves recrystallization or column chromatography. Purity verification employs:
- 1H/13C NMR : To confirm structural integrity (e.g., methoxy proton resonance at ~3.8 ppm, aromatic protons in pyridine ring).
- HPLC : Purity thresholds >97.0% (HPLC) are standard, as noted in reagent catalogs .
- Mass Spectrometry : For molecular weight confirmation.
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Stability is highly moisture-sensitive due to the boronic acid group. Recommendations include:
- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis .
- Atmosphere : Use inert gas (e.g., argon) to minimize oxidation.
- Desiccants : Include silica gel packs in storage containers.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 11B NMR : Detects boronic acid resonance (δ ~30 ppm for trigonal planar boron).
- FT-IR : Identifies B–O bonds (~1340 cm⁻¹) and hydrate O–H stretching (~3400 cm⁻¹).
- X-ray Crystallography : Resolves crystal structure, particularly the boronate ester interactions with water .
Advanced Research Questions
Q. How does the methoxy group at the 3-position influence the reactivity of 4-boronic acid derivatives in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy group enhances boronate stability by reducing electrophilic deactivation. Comparative studies with non-methoxy analogs show:
- Reactivity : Higher coupling efficiency in Suzuki reactions due to improved boronate intermediate stability.
- Regioselectivity : Directs cross-coupling to the 4-position via steric and electronic effects.
- Reference Data : Similar derivatives (e.g., 2-methoxypyridine-4-boronic acid pinacol ester) exhibit analogous behavior .
Q. What are common side reactions encountered when using this compound in Suzuki couplings, and how can they be mitigated?
- Methodological Answer :
- Protodeboronation : Occurs under strongly basic conditions. Mitigation strategies:
- Catalyst Selection : Use PdCl₂(dppf) or SPhos ligands to stabilize the boronate intermediate.
- Base Optimization : Replace aqueous bases (e.g., K₂CO₃) with milder alternatives (e.g., CsF) in anhydrous solvents.
- Hydrate Decomposition : Pre-dry the compound under vacuum or use molecular sieves .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
- Methodological Answer : Systematic evaluation of variables:
- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(PPh₃)₂, and air-stable precatalysts.
- Solvent Effects : Test polar aprotic solvents (DME, THF) versus mixed solvents (H₂O:EtOH).
- Temperature Gradients : Optimize between 60–100°C for balance between reactivity and side reactions.
- Data Normalization : Control for moisture/oxygen levels, as trace H₂O degrades boronic acids .
Q. What strategies improve the yield of this compound in large-scale syntheses?
- Methodological Answer :
- Slow Reagent Addition : Prevents exothermic side reactions.
- Phase-Transfer Catalysis : Enhances boronic acid solubility in biphasic systems.
- In Situ Monitoring : Use TLC or inline IR to track reaction progress.
- Yield Benchmarks : Industrial-scale protocols report >85% yield with purity >97% .
Data Contradiction Analysis
Q. Why do studies report varying stability profiles for this compound under similar conditions?
- Methodological Answer : Discrepancies arise from:
- Hydrate Content : Batch-to-batch variability in water content affects decomposition rates.
- Analytical Methods : HPLC vs. NMR quantification may differ in detecting degradation products (e.g., boric acid).
- Mitigation : Standardize hydration levels via Karl Fischer titration and use accelerated stability testing (40°C/75% RH) .
Q. How does the hydrate form compare to anhydrous analogs in catalytic applications?
- Methodological Answer :
- Reactivity : Hydrates may slow reaction kinetics due to H-bonding with the boronic acid group.
- Solubility : Improved aqueous solubility vs. anhydrous forms, enabling greener solvent systems.
- Case Study : Anhydrous 3-methoxypyridine-4-boronic acid pinacol ester (CAS 408502-23-8) shows faster coupling but requires strict anhydrous handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
